molecular formula C9H13N5 B1360911 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 862728-60-7

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B1360911
M. Wt: 191.23 g/mol
InChI Key: VAJUWSKUVHLSQA-UHFFFAOYSA-N
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Description

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as 1-NM-PP1 , is a pyrazolopyrimidine compound. It serves as a tyrosine kinase inhibitor . The molecular formula is C20H21N5 , and its molecular weight is approximately 331.4 g/mol .


Chemical Reactions Analysis

1-NM-PP1 is an ATP-competitive inhibitor of the Src family of protein tyrosine kinases. It modulates kinase activity by binding to the ATP-binding site, thereby interfering with phosphorylation cascades and downstream signaling pathways .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Routes and Intermediates : 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been utilized in the synthesis of complex molecules, acting as an intermediate in various chemical reactions. For instance, it has played a crucial role in the synthesis of mTOR targeted PROTAC molecules, demonstrating its importance in complex synthetic routes (Qi Zhang et al., 2022).

  • Potential as a Biological Agent : This compound has shown affinity for A1 adenosine receptors, a finding that suggests potential biological applications. The molecule's variations have exhibited significant activity in specific receptor affinity assays (F. Harden et al., 1991).

Pharmaceutical and Biomedical Research

  • Development of Antimicrobial Agents : Various derivatives of 1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine have been synthesized and evaluated for their antimicrobial properties. These compounds have shown significant antibacterial activity, highlighting their potential in developing new antimicrobial agents (A. Rahmouni et al., 2014).

  • Cancer Research Applications : Derivatives of this compound have been found to inhibit the growth of cancer cells by interfering with the phosphorylation of Src, a protein involved in cell growth and division. This suggests their potential use as antiproliferative agents in cancer therapy (F. Carraro et al., 2006).

Advancements in Chemical Synthesis

  • Novel Synthetic Methods : Research has been conducted to develop new and efficient methods for synthesizing pyrazolo[3,4-d]pyrimidine derivatives. These methods aim to improve yields, reduce reaction times, and simplify the overall synthesis process, enhancing the compound's accessibility for various applications (Shirin Safaei et al., 2012).

  • pyrimidine compounds. These studies, which involve techniques like NMR and mass spectrometry, are crucial for elucidating the chemical behavior and potential applications of these molecules (Bindesh Kumar Shukla et al., 2015).

properties

IUPAC Name

1-tert-butylpyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-9(2,3)14-8-6(4-13-14)7(10)11-5-12-8/h4-5H,1-3H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAJUWSKUVHLSQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C2=NC=NC(=C2C=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-tert-butyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
P Gilles, RS Kashyap, MJŃ Freitas, S Ceusters… - European Journal of …, 2020 - Elsevier
The multiple roles of protein kinase D (PKD) in various cancer hallmarks have been repeatedly reported. Therefore, the search for novel PKD inhibitors and their evaluation as antitumor …
Number of citations: 15 www.sciencedirect.com
N Todorovic, E Awuah, T Shakya, GD Wright… - Tetrahedron letters, 2011 - Elsevier
The parallel synthesis of a library N1- and C3-substituted-pyrazolo[3,4-d]pyrimidines is described. The microwave-assisted approach involves the de novo generation of the heterocyclic …
Number of citations: 34 www.sciencedirect.com
AC Dar, MS Lopez, KM Shokat - Citeseer
6xHIS fusions of c-Src or Abl were expressed in bacteria in the presence of the YopH phosphatase and GroEL chaperone based on a recently developed strategy (Seeliger et al., 2005). …
Number of citations: 2 citeseerx.ist.psu.edu
FU Rutaganira - 2016 - search.proquest.com
As key modulators of cellular processes, kinases are promising disease targets and inhibition of kinases with small molecules has now become an effective means of treating severe …
Number of citations: 2 search.proquest.com
T Aguirre - 2023 - edoc.hu-berlin.de
The development of potent and highly selective kinase inhibitors is a long-standing pursuit in pharmacological research. These efforts continue to provide invaluable tools to decipher …
Number of citations: 0 edoc.hu-berlin.de
KJ Barkovich - 2018 - escholarship.org
The complexity of the three-dimensional structures formed by RNA is essential for its function and as a result, a large number of protein co-factors are required to maintain RNA …
Number of citations: 3 escholarship.org
ER Jackson - 2013 - search.proquest.com
Dissertation Preface ETD Page 1 i Design, Synthesis and Biological Evaluation of Small Molecules to Target Mycobacterium tuberculosis Dxr: Exploration of Modified Carbon Chain …
Number of citations: 0 search.proquest.com
A Negi, N Bhandari, BRK Shyamlal… - Saudi pharmaceutical …, 2018 - Elsevier
Various reports have shown Cassiarin alkaloids, selective in vitro activities against various strains of Plasmodium falciparum with low cytotoxicity, which indicates their possible …
Number of citations: 18 www.sciencedirect.com
A Yoshii, Y Murata, J Kim, C Zhang… - Journal of …, 2011 - Soc Neuroscience
Postsynaptic density 95 (PSD-95), the major scaffold at excitatory synapses, is critical for synapse maturation and learning. In rodents, eye opening, the onset of pattern vision, triggers a …
Number of citations: 79 www.jneurosci.org
V Klaasa, M Cobbautb, J Demaerela, L Saadahb…
Number of citations: 0

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